history of cyclic dinucleotide second messengers
history of cyclic dinucleotide second messengers
An In-depth Technical Guide to the History and Core Mechanisms of Cyclic Dinucleotide Second Messengers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dinucleotides (CDNs) have emerged as a ubiquitous class of second messengers, playing critical roles in the signaling pathways of both prokaryotes and eukaryotes. Initially discovered in the context of bacterial physiology, their role has expanded to include pivotal functions in innate immunity in mammals. This technical guide provides a comprehensive overview of the history of CDN discovery, details the core signaling pathways, presents key quantitative data, and outlines the experimental protocols crucial for their study.
A Historical Perspective: The Discovery of Cyclic Dinucleotides
The field of CDN signaling has evolved over several decades, marked by key discoveries that have fundamentally altered our understanding of cellular communication.
Cyclic di-GMP (c-di-GMP): The Pioneer
The story of CDNs begins in 1987 with the discovery of bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) by the research group of Moshe Benziman.[1][2] This groundbreaking discovery was the result of a long search for the activator of cellulose synthase in the bacterium Gluconacetobacter xylinus (formerly Acetobacter xylinum).[2][3][4] For many years following its discovery, c-di-GMP was considered a curiosity specific to this bacterium.[2][4] However, the turn of the 21st century saw a resurgence of interest, and c-di-GMP is now recognized as a universal bacterial second messenger that governs a wide array of processes, most notably the transition between motile and sessile lifestyles, including biofilm formation and virulence.[1][5]
Cyclic di-AMP (c-di-AMP): A Serendipitous Finding
The second key member of the CDN family, bis-(3'-5')-cyclic dimeric adenosine monophosphate (c-di-AMP), was discovered much more recently and in a serendipitous manner. In 2008, the crystal structure of the DNA integrity scanning protein DisA from Thermotoga maritima revealed the unexpected presence of a cyclic diadenosine nucleotide.[6][7] This discovery opened up a new area of research into the roles of c-di-AMP in bacteria. It is now known to be an essential signaling molecule in many bacteria, involved in regulating cell wall homeostasis, potassium transport, and DNA repair.[8][9]
Cyclic GMP-AMP (cGAMP): A Bridge to Innate Immunity
The most recent major discovery in the field was that of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which connected CDN signaling to the innate immune system of mammals. In 2012, the laboratory of Zhijian "James" Chen identified cGAMP as the endogenous second messenger produced in mammalian cells in response to the presence of cytosolic DNA.[10][11][12] This discovery was a landmark in immunology, as it identified the missing link between cytosolic DNA sensing and the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other inflammatory cytokines.[11][13] A crucial aspect of this discovery was the identification of the unique 2'-5' and 3'-5' phosphodiester bonds in mammalian cGAMP, which distinguishes it from the 3'-5' bonds found in bacterial CDNs.[10]
Core Signaling Pathways
The signaling pathways initiated by CDNs are diverse, reflecting their wide range of biological functions. Below are diagrams of the core signaling pathways for c-di-GMP in bacteria and the cGAS-STING pathway in mammals.
Bacterial c-di-GMP Signaling
Caption: Bacterial c-di-GMP signaling pathway.
Mammalian cGAS-STING Signaling
Caption: Mammalian cGAS-STING signaling pathway.
Quantitative Data Summary
Quantitative analysis is essential for a deeper understanding of CDN signaling. The following tables summarize key quantitative parameters for c-di-GMP and cGAMP signaling components.
c-di-GMP Signaling Parameters
| Parameter | Value | Organism/System | Reference |
| Cellular Concentration | |||
| Planktonic P. aeruginosa | ~100-500 nM | Pseudomonas aeruginosa | [14] |
| Biofilm P. aeruginosa | > 1 µM | Pseudomonas aeruginosa | [14] |
| Enzyme Kinetics | |||
| Diguanylate Cyclase (PleD*) Km for GTP | 2.6 µM | Caulobacter crescentus | [15] |
| Phosphodiesterase (RocR) Km for c-di-GMP | 1.4 µM | Pseudomonas aeruginosa | [16] |
| Binding Affinities (Kd) | |||
| c-di-GMP to PilZ domain (Alg44) | ~4 µM | Pseudomonas aeruginosa | [17] |
| c-di-GMP to STING (human) | ~5 µM | Human | [18] |
cGAMP-STING Signaling Parameters
| Parameter | Value | Organism/System | Reference |
| Cellular Concentration | |||
| Extracellular cGAMP (cancer cells) | 0.5 - 10 nM | Human cell lines | [19] |
| Intracellular cGAMP (stimulated cells) | > 1 µM | Human cell lines | [19] |
| Enzyme Kinetics | |||
| cGAS Km for ATP | 330 µM | Mouse | [10] |
| cGAS Km for GTP | 230 µM | Mouse | [10] |
| Binding Affinities (Kd) | |||
| 2'3'-cGAMP to STING (human) | ~100-400 nM | Human | [18] |
| 3'3'-cGAMP to STING (human) | ~1-5 µM | Human | [18] |
Key Experimental Protocols
The study of CDN signaling relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Quantification of Cyclic Dinucleotides by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of CDNs from biological samples.[7][20][21]
Workflow Diagram:
Caption: Workflow for CDN quantification by LC-MS/MS.
Detailed Protocol:
-
Sample Preparation:
-
For bacteria, harvest a defined number of cells by centrifugation. For mammalian cells, lyse a known number of cells.
-
Immediately add a cold extraction solvent (e.g., 80% methanol or a mixture of acetonitrile/methanol/water) to quench enzymatic activity.
-
-
Extraction:
-
Vortex or sonicate the sample to ensure complete lysis and extraction of metabolites.
-
Incubate on ice for 15-30 minutes.
-
-
Clarification:
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the CDNs.
-
-
Concentration:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
-
Reconstitution and Analysis:
-
Resuspend the dried extract in a small volume of LC-MS grade water.
-
Inject the sample onto a reversed-phase C18 HPLC column.
-
Perform tandem mass spectrometry using multiple reaction monitoring (MRM) to specifically detect and quantify the CDNs of interest. A stable isotope-labeled internal standard is often used for accurate quantification.[22]
-
In Vitro STING Activation Assay
This protocol assesses the ability of a CDN or other agonist to activate the STING pathway in cultured cells, typically by measuring the induction of an interferon-stimulated gene (ISG) reporter.[1][2]
Workflow Diagram:
Caption: Workflow for an in vitro STING activation assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate reporter cells (e.g., HEK293T cells) in a 96-well plate. These cells should contain a reporter plasmid, such as one with the firefly luciferase gene under the control of the IFN-β promoter.
-
Transfect the cells with a plasmid encoding the STING protein. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Stimulation:
-
After 24 hours, permeabilize the cells with a low concentration of digitonin in the presence of the CDN agonist (e.g., cGAMP). This is necessary as CDNs are generally cell-impermeable.
-
Include appropriate controls, such as vehicle-only and a known STING agonist.
-
-
Incubation and Lysis:
-
Incubate the cells for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Calculate the fold induction of the IFN-β promoter relative to the unstimulated control.
-
Diguanylate Cyclase (DGC) and Phosphodiesterase (PDE) Activity Assays
These assays measure the enzymatic activity of DGCs (synthesis of c-di-GMP from GTP) and PDEs (degradation of c-di-GMP).[23][24]
Workflow Diagram:
Caption: Workflows for DGC and PDE activity assays.
Detailed Protocols:
-
DGC Activity Assay (Radiometric): [15]
-
Set up a reaction mixture containing the purified DGC enzyme, reaction buffer (with Mg2+), and [α-32P]GTP.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto a thin-layer chromatography (TLC) plate.
-
Separate the nucleotides using an appropriate solvent system.
-
Visualize the radiolabeled GTP and c-di-GMP by autoradiography and quantify the spots to determine enzyme activity.
-
-
PDE Activity Assay (HPLC-based):
-
Prepare a reaction mixture with the purified PDE enzyme, reaction buffer (with Mg2+ or Mn2+), and a known concentration of c-di-GMP.
-
Incubate at the optimal temperature, taking aliquots at different time points.
-
Stop the reaction in the aliquots (e.g., by heating or adding EDTA).
-
Analyze the aliquots by HPLC to quantify the decrease in the c-di-GMP peak and the increase in the pGpG or GMP product peaks over time.
-
Conclusion
The study of cyclic dinucleotide second messengers has traversed a remarkable path from a niche area of bacterial biochemistry to a central theme in innate immunity and drug development. The historical discoveries of c-di-GMP, c-di-AMP, and cGAMP have each opened new avenues of research, revealing a sophisticated and ancient mode of cellular communication. The technical protocols and quantitative data presented in this guide provide a foundation for researchers and scientists to further explore the intricate roles of these fascinating molecules in health and disease. The continued investigation into CDN signaling promises to yield further insights and novel therapeutic strategies for a wide range of conditions, from bacterial infections to cancer.
References
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